molecular formula C20H12FNO5 B6549549 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 1040669-07-5

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B6549549
CAS No.: 1040669-07-5
M. Wt: 365.3 g/mol
InChI Key: GDEONZLRXBXICY-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate: is a complex organic compound that combines the structural features of oxazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group. The chromene moiety is then synthesized separately and coupled with the oxazole derivative under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the chromene moiety.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with molecular targets in biological systems. The oxazole and chromene moieties may bind to specific enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
  • [5-(2-bromophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
  • [5-(2-methylphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate

Uniqueness

The presence of the fluorophenyl group in [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique among its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO5/c21-15-7-3-1-5-13(15)18-9-12(22-27-18)11-25-20(24)19-10-16(23)14-6-2-4-8-17(14)26-19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEONZLRXBXICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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